Ophiopogonanone F

Übersicht

Beschreibung

Synthesis Analysis

While specific studies directly focusing on the synthesis of Ophiopogonanone F were not found, the synthesis of related homoisoflavonoids, such as Methylophiopogonanone B, has been achieved from simple precursors like 2,4,6-trihydroxy-3,5-dimethylacetophenone, indicating potential synthetic pathways for Ophiopogonanone F as well (Fujii et al., 2009).

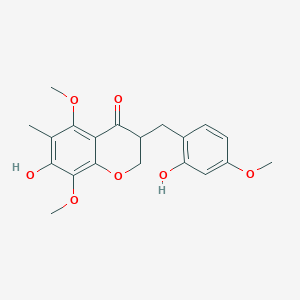

Molecular Structure Analysis

Ophiopogonanone F is characterized by its unique molecular structure, which includes a chromone backbone typical of homoisoflavonoids. Detailed structural analysis often involves techniques such as NMR and mass spectrometry to determine specific functional groups and their arrangement within the molecule. The structural elucidation of closely related compounds, such as Ophiopogonone A and Ophiopogonanone A, has been achieved through chemical and spectral studies, providing insights into the molecular structure of Ophiopogonanone F as well (Tada et al., 1980).

Wissenschaftliche Forschungsanwendungen

- Scientific Field : Traditional Chinese and Japanese Medicine

- Summary of the Application : Ophiopogonis Radix, which nourishes the yin, has been used in clinical practice to promote fluid secretion and to moisturize the lungs and skin .

- Methods of Application or Experimental Procedures : The plant is used in its natural habitat, it occurs in shady places in lowland and foothills, forests, dense scrub in ravines, moist and shady places on slopes and along streams, cliffs at elevations of 200–2,800 m in East Asia .

- Results or Outcomes : The plant has diverse folk medicinal applications such as fever treatment in consumptive ailments or general debility, dehydration of febrile disease, and dry mouth .

Homoisoflavonoids, including Ophiopogonanone F, are a unique class of flavonoids that have been found to possess multiple beneficial bioactivities . Here are some potential applications based on the general properties of homoisoflavonoids:

- Antifungal Activity : Some homoisoflavonoids, such as caesalpinianone and 6-O-methylcaesalpinianone, have shown potent antifungal activities .

- Antioxidant Activity : Several homoisoflavonoids, including intricatinol and intricatin, have demonstrated antioxidant properties .

- Antiviral Activity : Certain homoisoflavonoids, like 3-(40-hydroxybenzyliden) chroman-4-one and 3-(40-hydroxybenzyl) chroman-4-one, have exhibited antiviral activities .

- Antiproliferative Activity : Some synthesized derivatives of homoisoflavonoids have shown antiproliferative effects .

- Anti-inflammatory Activity : Homoisoflavonoids such as ophiopogonanone G, ophiopogoside A, and ophiopogoside B have demonstrated anti-inflammatory properties .

- Antihistaminic and Antiallergic Activity : Synthesized 3-benzyl-chromone derivatives of homoisoflavonoids have shown antihistaminic and antiallergic activities .

Homoisoflavonoids, including Ophiopogonanone F, are a unique class of flavonoids that have been found to possess multiple beneficial bioactivities . Here are some potential applications based on the general properties of homoisoflavonoids:

- Antifungal Activity : Some homoisoflavonoids, such as caesalpinianone and 6-O-methylcaesalpinianone, have shown potent antifungal activities .

- Antioxidant Activity : Several homoisoflavonoids, including intricatinol and intricatin, have demonstrated antioxidant properties .

- Antiviral Activity : Certain homoisoflavonoids, like 3-(40-hydroxybenzyliden) chroman-4-one and 3-(40-hydroxybenzyl) chroman-4-one, have exhibited antiviral activities .

- Antiproliferative Activity : Some synthesized derivatives of homoisoflavonoids have shown antiproliferative effects .

- Anti-inflammatory Activity : Homoisoflavonoids such as ophiopogonanone G, ophiopogoside A, and ophiopogoside B have demonstrated anti-inflammatory properties .

- Antihistaminic and Antiallergic Activity : Synthesized 3-benzyl-chromone derivatives of homoisoflavonoids have shown antihistaminic and antiallergic activities .

Eigenschaften

IUPAC Name |

7-hydroxy-3-[(2-hydroxy-4-methoxyphenyl)methyl]-5,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-10-16(22)20(26-4)19-15(18(10)25-3)17(23)12(9-27-19)7-11-5-6-13(24-2)8-14(11)21/h5-6,8,12,21-22H,7,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBMGXRBGCGOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1OC)C(=O)C(CO2)CC3=C(C=C(C=C3)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ophiopogonanone F | |

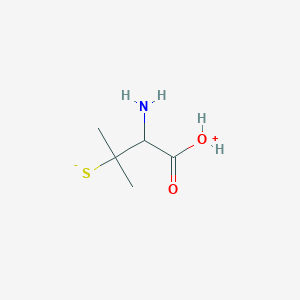

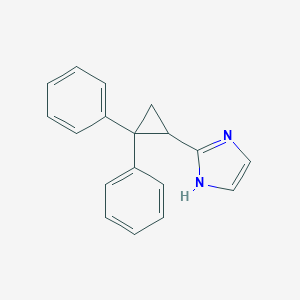

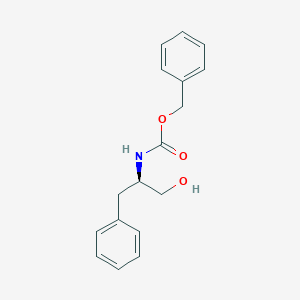

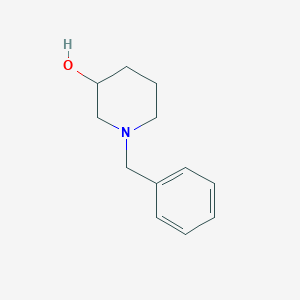

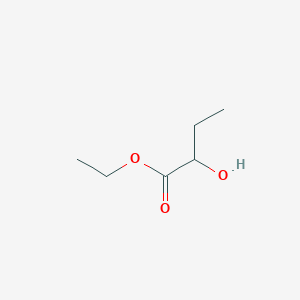

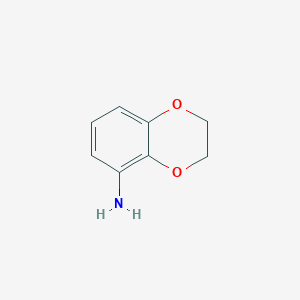

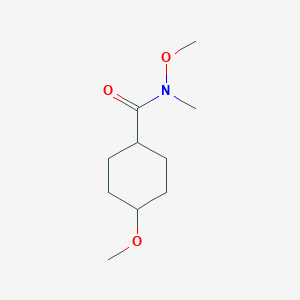

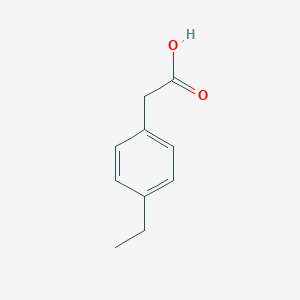

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

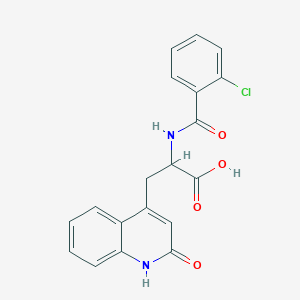

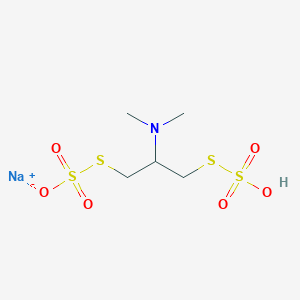

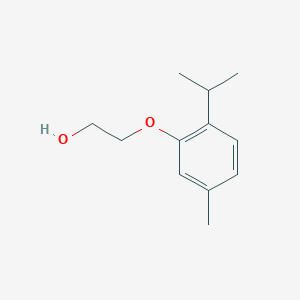

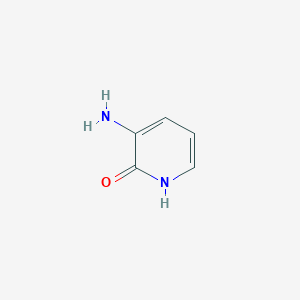

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.